REACTION_SMILES
|
[CH3:17][CH2:18][OH:19].[CH3:1][O:2][C:3]([c:4]1[c:5]([F:15])[cH:6][c:7]([N+:12]([O-:13])=[O:14])[c:8]([O:10][CH3:11])[cH:9]1)=[O:16]>>[CH3:1][O:2][C:3]([c:4]1[c:5]([F:15])[cH:6][c:7]([NH2:12])[c:8]([O:10][CH3:11])[cH:9]1)=[O:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc(OC)c([N+](=O)[O-])cc1F
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc(OC)c(N)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |